molecular formula C6H6BrN5S B13728122 4-(Azidomethyl)-5-bromo-2-(methylthio)pyrimidine

4-(Azidomethyl)-5-bromo-2-(methylthio)pyrimidine

Cat. No.: B13728122
M. Wt: 260.12 g/mol
InChI Key: GQXPVJMTNMZSFG-UHFFFAOYSA-N
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Description

4-(Azidomethyl)-5-bromo-2-(methylthio)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound is characterized by the presence of an azidomethyl group at position 4, a bromine atom at position 5, and a methylthio group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azidomethyl)-5-bromo-2-(methylthio)pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-(methylthio)pyrimidine, followed by the introduction of the azidomethyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and azidating agents like sodium azide (NaN3). The reactions are usually carried out in solvents like dichloromethane or acetonitrile under controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions and using high-purity reagents can further improve the yield and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Azidomethyl)-5-bromo-2-(methylthio)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Azidomethyl)-5-bromo-2-(methylthio)pyrimidine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Azidomethyl)-5-bromo-2-(methylthio)pyrimidine involves its interaction with specific molecular targets and pathways. The azidomethyl group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it useful in bioconjugation and labeling studies. Additionally, the bromine and methylthio groups can participate in various chemical transformations, contributing to the compound’s versatility in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both azidomethyl and bromine groups allows for diverse chemical modifications and the exploration of new synthetic pathways .

Properties

IUPAC Name

4-(azidomethyl)-5-bromo-2-methylsulfanylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN5S/c1-13-6-9-2-4(7)5(11-6)3-10-12-8/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXPVJMTNMZSFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)CN=[N+]=[N-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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